Evodol

描述

准备方法

合成路线和反应条件

Evodiamine 可以通过各种化学反应合成,这些反应涉及吴茱萸中发现的前体化合物。 合成路线通常包括从植物材料中分离化合物,然后使用色谱技术进行纯化. 反应条件通常包括使用有机溶剂以及特定的温度和压力设置,以确保化合物的稳定性和纯度.

工业生产方法

Evodiamine 的工业生产涉及从吴茱萸果实中进行大规模提取。 该过程包括干燥果实,将它们研磨成细粉,并使用乙醇或甲醇等溶剂进行提取. 然后,提取物经过各种纯化步骤,包括过滤、蒸发和结晶,以获得纯净的 Evodiamine.

化学反应分析

反应类型

Evodiamine 经历了几种类型的化学反应,包括:

氧化: Evodiamine 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将 Evodiamine 转换为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用卤素和烷基化剂等试剂.

形成的主要产物

科学研究应用

Evodiamine 具有广泛的科学研究应用,包括:

生物学: 研究其对细胞过程的影响,包括其抗炎和杀幼虫活性.

医学: 研究其在治疗炎症性疾病和作为天然杀虫剂方面的潜在用途.

工业: 用于开发天然杀虫剂和其他农业产品.

作用机制

相似化合物的比较

类似化合物

Limonin: 另一种具有类似抗炎和杀幼虫特性的柠檬苦素.

Evodiamine: 一种存在于吴茱萸中的化合物,具有抗炎和抗癌活性.

Rutaecarpine: 以其心血管和抗炎作用而闻名.

Evodiamine 的独特性

Evodiamine 的独特性在于其对一氧化氮产生的特异性抑制作用及其基于机制的细胞色素 P450 3A 失活 . 这些特性使其成为炎症和药物代谢研究中的宝贵化合物。

生物活性

Evodol, a compound derived from the traditional medicinal plant Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a monoterpenoid compound characterized by its unique chemical structure, which contributes to its various biological activities. Its molecular formula is C₁₁H₁₄O₃, and it is structurally related to other bioactive compounds found in Evodia rutaecarpa. The compound exhibits a range of pharmacological properties, making it a subject of interest in both traditional and modern medicine.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells, including human mouth epidermal carcinoma (KB) and colon adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:

| Cell Line | IC50 (µg/ml) |

|---|---|

| KB | 2.48 ± 0.24 |

| HT-29 | 6.92 ± 0.49 |

These results indicate that this compound possesses potent antiproliferative properties against specific cancer cell lines, suggesting its potential as an anticancer agent .

2. Cardiovascular Effects

Recent studies have explored the cardiac safety profile of this compound and its derivatives, particularly concerning their proarrhythmic effects. Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that extracts containing this compound can prolong action potential duration and induce early afterdepolarizations, which are indicators of proarrhythmic risk. The presence of hERG inhibitors such as dehydroevodiamine (DHE) in these extracts was linked to significant torsadogenic risks comparable to known high-risk drugs .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses larvicidal activity against mosquito larvae with a lethal concentration (LC50) value of 32.43 μg/ml, highlighting its potential use in vector control . Additionally, this compound has been evaluated for its antifungal and antibacterial activities, further supporting its role as a natural antimicrobial agent.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A, which plays a crucial role in drug metabolism .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death through intrinsic and extrinsic mechanisms.

- Modulation of Ion Channels : this compound affects ion channel activity in cardiomyocytes, influencing cardiac contractility and electrical stability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study investigating the antiproliferative effects of various extracts containing this compound demonstrated significant reductions in cell viability across multiple cancer cell lines.

- Research on the cardiac effects of herbal products containing this compound showed that careful monitoring is necessary due to potential arrhythmogenic effects.

Future Directions

The exploration of this compound's biological activity is ongoing, with future research focusing on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human populations.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and cardioprotective effects.

- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic efficacy of this compound.

属性

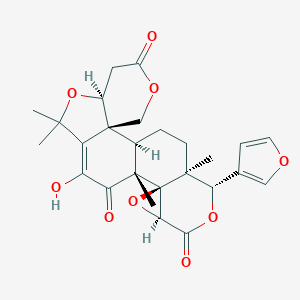

IUPAC Name |

(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGHLUWTFLYPMT-JPRNBFAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904237 | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22318-10-1 | |

| Record name | Evodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Evodol and where is it found?

A1: this compound is a furanoid compound primarily isolated from the fruits of Evodia rutaecarpa, a plant commonly used in traditional Chinese medicine. [, , ]

Q2: How does this compound interact with cytochrome P450 3A (CYP3A)?

A2: this compound acts as a mechanism-based inactivator of CYP3A. [] This means it requires metabolic activation by CYP3A to exert its inhibitory effect. The inactivation process is time-, concentration-, and NADPH-dependent. []

Q3: What is the mechanism of CYP3A inactivation by this compound?

A3: this compound is bioactivated by CYP3A enzymes, primarily CYP3A4 and 2C9, forming a reactive intermediate, cis-butene-1,4-dial (BDA). [] This BDA intermediate then covalently binds to the CYP3A enzyme, leading to its irreversible inactivation. []

Q4: Is there evidence for the formation of the BDA intermediate?

A4: Yes, the BDA intermediate generated during this compound metabolism was successfully trapped using glutathione and N-acetyl-lysine in microsomal incubations. These adducts were then characterized by high-resolution mass spectrometry (HR-MS). []

Q5: Does glutathione protect against this compound-induced CYP3A inactivation?

A5: Interestingly, the addition of glutathione, a common scavenger of reactive metabolites, did not prevent the inactivation of CYP3A by this compound. [] This suggests that the BDA intermediate formed is likely formed within the active site of CYP3A, limiting the access of glutathione for detoxification.

Q6: Are there other compounds that modulate this compound's effect on CYP3A?

A6: Co-incubation with Ketoconazole, a known CYP3A inhibitor, was found to decrease the inactivation of CYP3A by this compound. [] This further supports the role of CYP3A in the bioactivation of this compound.

Q7: What are the implications of this compound's interaction with CYP3A?

A7: The inhibition of CYP3A by this compound has important clinical implications. Since CYP3A is involved in the metabolism of a wide range of drugs, co-administration of this compound with drugs metabolized by CYP3A could lead to increased drug levels in the body, potentially resulting in adverse effects or toxicity. []

Q8: What is the structure of this compound?

A8: this compound is a limonoid, a class of highly oxygenated triterpenoids. [] Its chemical structure was first elucidated in 1968. [] While its exact molecular formula and weight are not provided in these research abstracts, they can be readily obtained from chemical databases like PubChem.

Q9: How is this compound absorbed and transported in the body?

A9: Studies using a Caco-2 cell monolayer model, an in vitro model of the human intestinal epithelium, have shown that this compound exhibits high permeability and is likely absorbed mainly through passive diffusion. []

Q10: Have there been studies on this compound's effects on other organisms?

A10: Research has demonstrated that this compound, along with other compounds isolated from Evodia rutaecarpa, exhibits nematocidal activity against the root-knot nematode Meloidogyne incognita. [] Furthermore, this compound also demonstrated larvicidal activity against the mosquito species Aedes albopictus. []

Q11: What other biological activities have been reported for this compound?

A11: this compound, along with other limonoids, has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages, suggesting potential anti-inflammatory activity. []

Q12: Are there any known structural analogs of this compound?

A12: Yes, several structural analogs of this compound, such as limonin, rutaevin, and shihulimonin A, have been isolated from Evodia rutaecarpa and other related plant species. [, , , , ] These compounds often differ in the substituents on their core limonoid structure.

Q13: Has the relationship between the structure of this compound and its biological activity been investigated?

A13: While specific structure-activity relationship (SAR) studies for this compound are not detailed in the provided abstracts, research on related limonoids indicates that the presence and configuration of specific functional groups on the core structure can significantly influence their biological activities. [] For example, the presence of a 5β-H configuration in certain limonoids was found to enhance their inhibitory activity on NO production. []

Q14: What analytical techniques are commonly used to study this compound?

A14: Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC), are routinely employed for the isolation, structural elucidation, and quantification of this compound. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。